(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
Description
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid (CAS: 1244724-97-7) is a specialized amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₂₅H₂₃NO₄S, with a molecular weight of 433.52 g/mol . The compound features:
- An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group, ensuring stability during solid-phase peptide synthesis (SPPS).
- A phenylthio (-SPh) substituent at the β-position (C4 of the butanoic acid backbone), introducing sulfur-based reactivity and hydrophobicity.
- A chiral (R)-configuration at the β-carbon, critical for stereoselective applications.
This compound is pivotal in constructing peptides with tailored properties, such as enhanced membrane permeability or site-specific modifications. Its phenylthio group enables unique interactions, including sulfur-π or disulfide bonding, which are absent in oxygen- or nitrogen-containing analogues .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVKPJJQNJPHQT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.
Formation of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amino acid with a phenylthiol derivative under suitable conditions.
Final Deprotection and Purification: The final product is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification through techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylthio group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenylthio derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Targeting Specific Biological Pathways
Due to its structural characteristics, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is valuable in the design of peptide-based drugs that target specific receptors or enzymes involved in various diseases. For instance, modifications of peptides containing this amino acid can enhance their binding affinity and selectivity towards biological targets, potentially leading to more effective therapeutics.
Case Study: Anticancer Peptides
Research has shown that peptides incorporating this compound exhibit promising anticancer properties. In a study conducted by Seebach et al., cyclic peptides were synthesized that demonstrated significant cytotoxicity against cancer cell lines. The incorporation of this compound allowed for the stabilization of helical conformations, which are often crucial for biological activity .
Therapeutic Potential
Neuroprotective Effects
Emerging studies suggest that peptides derived from this compound may possess neuroprotective effects. These peptides could be explored for their ability to modulate neuroinflammation or promote neuronal survival in neurodegenerative conditions.
Table 2: Summary of Therapeutic Applications
| Application | Description |
|---|---|
| Anticancer Activity | Peptides show cytotoxic effects on cancer cells |
| Neuroprotection | Potential to protect neurons from degeneration |
| Modulation of Enzyme Activity | Can be used to design inhibitors or activators |
Mechanism of Action
The mechanism of action of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitating the assembly of peptide chains. The phenylthio group can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
Substituent Variations at the β-Position
The β-substituent significantly influences physicochemical properties and applications. Key analogues include:
Key Findings :
- Fluorophenyl derivatives (e.g., CAS 331763-63-4) exhibit higher lipophilicity (logP ~3.2 vs. ~2.8 for phenylthio), favoring blood-brain barrier penetration .
- Pyridyl variants (e.g., CAS 269396-66-9) introduce a basic nitrogen, increasing solubility in polar solvents (e.g., 25 mg/mL in water vs. <1 mg/mL for phenylthio) .
- Benzothienyl analogues (CAS 269396-51-2) enhance π-π stacking in peptide secondary structures, improving thermodynamic stability .
Variations in Protecting Groups
Orthogonal protection strategies are critical in SPPS. Comparable compounds include:
Key Findings :
- Alloc (allyloxycarbonyl) -protected compounds (e.g., FAA3215) allow selective deprotection under palladium catalysis, enabling sequential coupling .
- Boc (tert-butoxycarbonyl) -containing derivatives (e.g., CAS 125238-99-5) are stable under basic conditions but cleaved with trifluoroacetic acid, ideal for acid-resistant peptide segments .
Backbone and Stereochemical Modifications
Variations in chain length and stereochemistry impact peptide conformation:
Biological Activity
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a complex amino acid derivative notable for its applications in medicinal chemistry and peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely used in solid-phase peptide synthesis, and a phenylthio group that enhances its biological interactions. This article delves into the biological activities, synthesis methods, and potential applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H23NO4S, with a molar mass of 427.52 g/mol. The compound's structure includes:
- Fmoc Group : Provides protection for the amino group during synthesis.
- Phenylthio Group : Enhances biological activity through potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group is protected using Fmoc-Cl in the presence of a base like triethylamine.
- Introduction of the Phenylthio Group : This is achieved through nucleophilic substitution reactions involving phenylthiol derivatives.
- Deprotection and Purification : The Fmoc group is removed using piperidine, followed by purification techniques such as chromatography or crystallization.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily due to its structural components. Similar compounds have demonstrated:
- Antioxidant Properties : Compounds containing phenylthio groups often exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Enzyme Interaction Studies : This compound is utilized to study enzyme-substrate interactions, contributing to our understanding of protein engineering and drug development.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Peptide Synthesis : Its role in synthesizing complex peptides has been highlighted in various research articles, showcasing its utility in developing peptide-based therapeutics.
- Drug Development : The compound is under investigation for its potential in drug formulation, particularly in targeting specific diseases through peptide interactions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Phenylthio)butanoic acid | Contains a phenylthio group | Antioxidant properties |
| Fluorenylmethoxycarbonyl-alanine | Fmoc protected alanine | Used in peptide synthesis |
| 2-Aminobutanoic acid | Simple amino acid structure | Building block in peptides |
Q & A
Q. What is the role of the Fmoc group in the synthesis of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, and how does it influence downstream applications?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine moiety during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile side-chain protection strategies allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. The hydrophobic Fmoc group also enhances solubility in organic solvents, facilitating purification via reverse-phase HPLC. Post-synthesis, Fmoc removal leaves the free amine for further conjugation or peptide elongation .
Q. How does the phenylthio substituent in this compound affect its reactivity and interaction with biological targets?
The phenylthio (-SPh) group introduces steric bulk and electron-rich sulfur atoms, which can modulate reactivity in nucleophilic substitution or oxidation reactions. In biological systems, the sulfur atom may engage in hydrogen bonding or π-π stacking interactions with aromatic residues in enzymes or receptors, as seen in similar compounds with antioxidant or enzyme-inhibitory activities .
Q. What analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?
Key methods include:
- HPLC-MS : To verify molecular weight and purity (≥95% by UV detection at 254 nm).
- NMR : H and C NMR for structural confirmation, with emphasis on chiral centers (e.g., coupling constants in H NMR for R-configuration).
- Circular Dichroism (CD) : To validate enantiomeric excess in chiral environments .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for phenylthio-containing analogs be systematically addressed?
Discrepancies often arise from variations in:
- Stereochemical purity : Use chiral chromatography (e.g., Chiralpak® columns) to ensure enantiomeric homogeneity.
- Assay conditions : Standardize buffer pH (e.g., 7.4 PBS) and redox environments, as the phenylthio group is sensitive to oxidation.
- Cellular permeability : Quantify intracellular uptake via LC-MS/MS to correlate bioactivity with effective concentration .
Q. What computational strategies are effective for predicting the conformational stability of this compound in solution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model intramolecular interactions, such as hydrogen bonding between the Fmoc carbonyl and the amino group. Natural Bond Orbital (NBO) analysis reveals charge delocalization patterns, while Molecular Dynamics (MD) simulations in explicit solvents (e.g., DMSO or water) predict solvation effects on conformation .
Q. How can microwave-assisted synthesis improve the yield of this compound compared to traditional methods?
Microwave irradiation accelerates reaction kinetics by enhancing energy transfer. For example, coupling Fmoc-protected intermediates with 4-(phenylthio)butanoic acid derivatives under microwave conditions (50–100°C, 10–30 min) can achieve >85% yield, reducing side products like racemized byproducts. Optimized parameters include controlled temperature ramping and solvent selection (e.g., DMF for solubility) .
Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?
- Low-temperature coupling : Use activating agents (e.g., HATU or PyBOP) at 0–4°C to minimize base-induced racemization.
- Ultrasonication : Enhances reagent mixing, reducing reaction time and thermal exposure.
- Additives : 1-hydroxybenzotriazole (HOBt) suppresses oxazolone formation, preserving stereochemistry .
Key Methodological Considerations
- Chromatography : Use C18 columns with 0.1% TFA in acetonitrile/water gradients for purification.
- Stability : Store at -20°C under argon to prevent oxidation of the phenylthio group .
- Stereochemical Validation : Combine X-ray crystallography (for crystalline derivatives) and vibrational circular dichroism (VCD) for non-crystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
